7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound with a fused triazolopyrimidine ring system. Let’s break down its structure:
- The core structure consists of a tetrahydrotriazolopyrimidine scaffold.
- The substituents include a 5-bromo-2-fluorophenyl group, a 3-chloro-4-ethoxyphenyl group, and an ethoxy moiety.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Multistep Synthesis:
- Start with a suitable precursor, such as 5-bromo-2-fluorobenzaldehyde.
- Perform a condensation reaction with an ethoxy-substituted hydrazine to form the triazolopyrimidine ring.
- Introduce the 3-chloro-4-ethoxyphenyl group via a substitution reaction.
- Optimize reaction conditions and purify the product.
-
One-Pot Synthesis:
- Combine appropriate starting materials (e.g., 5-bromo-2-fluorobenzaldehyde, ethoxy-substituted hydrazine, and 3-chloro-4-ethoxyphenylamine) in a single reaction vessel.
- Promote cyclization and substitution reactions simultaneously.
- Isolate and purify the desired compound.
Industrial Production
The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Process development focuses on yield, purity, and safety.
Chemical Reactions Analysis
Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Reduction Reactions: Reduction of the nitro group (if present) to an amino group is feasible.
Oxidation Reactions: Oxidation of the ethoxy group may lead to various functional groups.
Common Reagents and Conditions
Substitution: Sodium ethoxide, potassium hydroxide, or other strong bases.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products depend on the specific reaction conditions. Potential products include derivatives with modified halogen substituents or variations in the ethoxy group.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Biological Studies: Used in studies related to cell signaling, enzyme inhibition, or receptor binding.
Materials Science: Explored for its optical properties or as building blocks for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential targets and pathways include:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors (e.g., GPCRs) or ion channels.
Cell Signaling: Modulation of intracellular signaling cascades.
Comparison with Similar Compounds
While there are no direct analogs with the exact same structure, we can compare it to related compounds such as :
5-Fluorouracil: A pyrimidine analog used in cancer chemotherapy.
Triazolam: A triazolobenzodiazepine used as a sedative-hypnotic.
: Reference: [PubChem Compound Database](https://pubchem.ncbi.nlm.nih.gov/compound/7-5-Bromo-2-fluorophen
Properties
Molecular Formula |
C19H17BrClFN4O |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
7-(5-bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17BrClFN4O/c1-2-27-18-6-3-11(7-14(18)21)16-9-17(26-19(25-16)23-10-24-26)13-8-12(20)4-5-15(13)22/h3-8,10,16-17H,2,9H2,1H3,(H,23,24,25) |
InChI Key |
SQOISYUZZVNIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F)Cl |
Origin of Product |
United States |
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